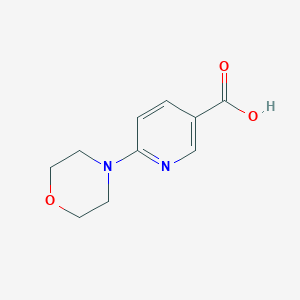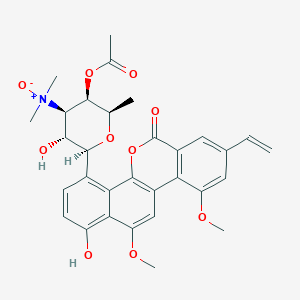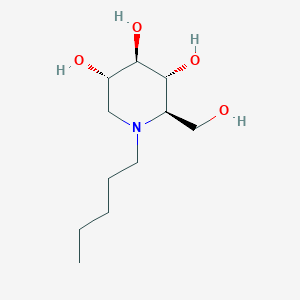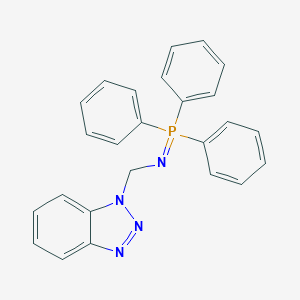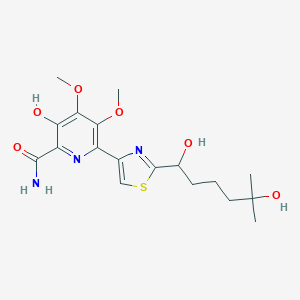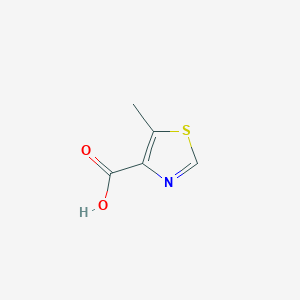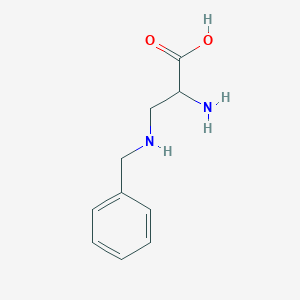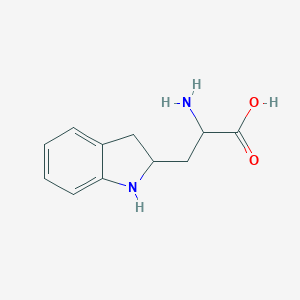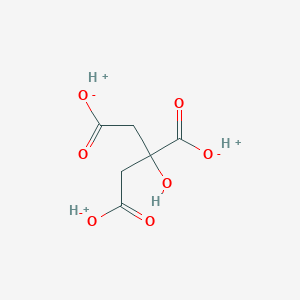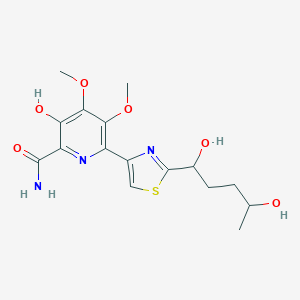
Cyclohexanone, 2-(1-butynyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butynyl)cyclohexanone is an organic compound with the molecular formula C10H14O It is a derivative of cyclohexanone, where a butynyl group is attached to the second carbon of the cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butynyl)cyclohexanone typically involves the alkylation of cyclohexanone with a butynyl halide under basic conditions. One common method is the reaction of cyclohexanone with 1-bromo-1-butyne in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for 2-(1-Butynyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butynyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the triple bond to a double or single bond.
Substitution: The butynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted cyclohexanone derivatives.
Scientific Research Applications
2-(1-Butynyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Butynyl)cyclohexanone depends on its specific application. In general, the compound can interact with various molecular targets through its carbonyl and alkyne functional groups. These interactions can involve:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, affecting signal transduction pathways.
Chemical Reactivity: The alkyne group can participate in click chemistry reactions, forming stable triazole rings.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: The parent compound, lacking the butynyl group.
2-Butylcyclohexanone: Similar structure but with a butyl group instead of a butynyl group.
2-(1-Propynyl)cyclohexanone: Similar structure with a propynyl group.
Uniqueness
2-(1-Butynyl)cyclohexanone is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential for diverse applications. The alkyne functionality allows for unique reactions not possible with saturated or aromatic analogs, making it a valuable compound in synthetic organic chemistry and material science.
Properties
CAS No. |
116373-17-2 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-but-1-ynylcyclohexan-1-one |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h9H,2,4-5,7-8H2,1H3 |
InChI Key |
BPGVMTFAFHATOL-UHFFFAOYSA-N |
SMILES |
CCC#CC1CCCCC1=O |
Canonical SMILES |
CCC#CC1CCCCC1=O |
Synonyms |
Cyclohexanone, 2-(1-butynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


